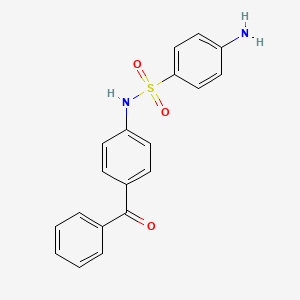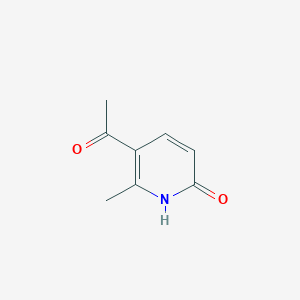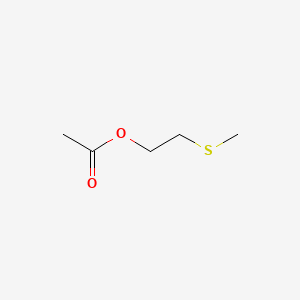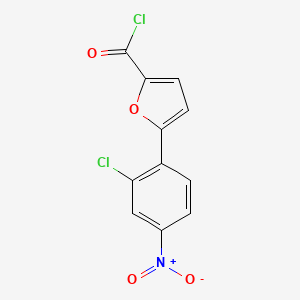
2-Chloro-1-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-decene, also known as 2-chloro-1-dodecene, is an unsaturated hydrocarbon with a molecular formula of C10H20Cl. It is a colorless liquid with a boiling point of 122°C and a flash point of 57°C. 2-Chloro-1-decene is a versatile organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds, such as surfactants, polymers, and pharmaceuticals. It is also used in the manufacture of rubber and plastic products.
Aplicaciones Científicas De Investigación
TiO2-Photocatalyzed Epoxidation
A study conducted by Ohno et al. (2001) explored the epoxidation of 1-decene, a closely related compound to 2-Chloro-1-decene, using TiO2 powder under UV and visible light. This research highlights the potential of TiO2 in photocatalyzed reactions, offering insights for similar applications in compounds like 2-Chloro-1-decene (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Homogeneous Catalysis in Hydroformylation
Horváth et al. (1998) investigated the hydroformylation of decene-1, another similar compound, in the presence of a fluorous-soluble rhodium catalyst. This study could provide a foundation for understanding the catalytic processes involving 2-Chloro-1-decene (Horváth et al., 1998).
Dechlorination of Halogenated Compounds
Lee et al. (2013) focused on the dechlorination of halogenated compounds, providing relevant insights into the potential environmental applications of 2-Chloro-1-decene dechlorination (Lee et al., 2013).
Anaerobic Bacterial Dechlorination
Loffler et al. (1997) observed the transformation of 1,2-dichloropropane by anaerobic bacteria, indicating the biological pathways for dechlorination that might be applicable to 2-Chloro-1-decene (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Boron Phosphate in Oligomerization
Tada et al. (1987) explored the oligomerization of 1-decene using boron phosphate, offering a perspective on potential catalysts for 2-Chloro-1-decene oligomerization (Tada, Suzuka, & Imizu, 1987).
Ethylene Trimerization and Decene Formation
Zilbershtein et al. (2014) studied decene formation in ethylene trimerization, shedding light on mechanisms that could be relevant for 2-Chloro-1-decene processing (Zilbershtein, Kardash, Suvorova, & Golovko, 2014).
Propiedades
IUPAC Name |
2-chlorodec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSXGRCBUWJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460449 |
Source


|
| Record name | 2-chlorodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89632-03-1 |
Source


|
| Record name | 2-chlorodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)







![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)

![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
